![molecular formula C₂₂H₁₅D₃N₄OS B1147086 阿昔替尼-d3 CAS No. 1126623-89-9](/img/structure/B1147086.png)
阿昔替尼-d3
描述
Axitinib-d3 is a deuterated form of axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The deuterated form, Axitinib-d3, contains three deuterium atoms, which can enhance the pharmacokinetic properties of the compound by slowing down its metabolic rate.
科学研究应用
Renal Cell Carcinoma
Axitinib-d3 has been extensively studied for its efficacy in treating metastatic renal cell carcinoma (RCC). Clinical trials have demonstrated that axitinib significantly improves progression-free survival compared to other treatments. For example, a Phase II trial showed that 60% of patients treated with axitinib had no disease progression after six months .
Table 1: Efficacy of Axitinib in RCC Trials
Study Type | Patient Population | Response Rate | Disease Control Rate |
---|---|---|---|
Phase II Trial | 65 patients | 60% | 68.2% |
Phase I Study | 36 patients | Not specified | Not specified |
Hepatocellular Carcinoma
Recent studies have explored the use of axitinib-d3 in advanced hepatocellular carcinoma, particularly in patients who have failed prior therapies like sorafenib. The compound's ability to inhibit VEGFR-2 has shown promise in preclinical models, suggesting it may enhance anti-tumor effects when combined with immune checkpoint inhibitors .
Preclinical Studies
Preclinical research has established the safety profile and efficacy of axitinib-d3 across various cancer types:
- Medulloblastoma : Axitinib-d3 demonstrated selective toxicity towards medulloblastoma cells while sparing normal cells, indicating a favorable therapeutic index. In vivo studies showed significant tumor growth inhibition .
- Xenograft Models : In mouse models bearing human tumors, axitinib-d3 effectively reduced tumor size and microvessel density, correlating with decreased CD31 expression—a marker for endothelial cells .
Table 2: Preclinical Findings on Axitinib-d3
Tumor Type | Model Type | Efficacy Observed |
---|---|---|
Medulloblastoma | In vitro | High selectivity for tumor cells |
Renal Cell Carcinoma | Xenograft | Significant tumor reduction |
Safety and Toxicity
Axitinib-d3 exhibits a manageable safety profile. Common adverse effects include hypertension and gastrointestinal disturbances, which are dose-dependent . Importantly, studies have indicated lower toxicity levels compared to traditional chemotherapeutics, making it a promising candidate for combination therapies.
作用机制
Target of Action
Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, Axitinib-d3 can effectively block angiogenesis .
Mode of Action
Axitinib-d3 selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .
Biochemical Pathways
The primary biochemical pathway affected by Axitinib-d3 is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, Axitinib-d3 disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .
Pharmacokinetics
Axitinib-d3 exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of Axitinib-d3 is in agreement with what is expected based on the plasma half-life of the drug . Axitinib-d3 is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of Axitinib-d3 is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib-d3 is eliminated via hepatobiliary excretion with negligible urinary excretion .
Result of Action
The primary result of Axitinib-d3’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, Axitinib-d3 starves the tumor of the nutrients it needs to grow and spread .
Action Environment
The action of Axitinib-d3 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of Axitinib-d3, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of Axitinib-d3 may also be influenced by the patient’s hepatic function, as Axitinib-d3 is primarily metabolized in the liver .
生化分析
Biochemical Properties
Axitinib-d3, like Axitinib, is a multi-targeted tyrosine kinase inhibitor. It inhibits VEGFR1, VEGFR2, VEGFR3, and PDGFRβ . These receptors are involved in angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting these receptors, Axitinib-d3 can effectively block angiogenesis, thereby inhibiting tumor growth .
Cellular Effects
Axitinib-d3 has been shown to have significant effects on various types of cells. For instance, it has been found to decrease non-voiding contraction and increase the micturition interval and micturition volume in bladder cells . It also alleviates urothelial denudation, angiogenesis, mast cell infiltration, and fibrosis . In cancer cells, Axitinib-d3 inhibits angiogenesis, vascular permeability, and blood flow .
Molecular Mechanism
The primary mechanism of action of Axitinib-d3 is thought to be the inhibition of vascular endothelial growth factor receptors 1–3, c-KIT, and PDGFR . This enables it to inhibit angiogenesis, the formation of new blood vessels by tumors . It was also proposed that it might act by inducing autophagy, as some other tyrosine kinase inhibitors, like sorafenib .
Temporal Effects in Laboratory Settings
Axitinib-d3 has shown sustained levels in the retinal pigment epithelium–choroid–sclera (RCS) and retina throughout the duration of studies after a single suprachoroidal injection . This suggests that Axitinib-d3 has a long-lasting effect on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Axitinib-d3 vary with different dosages. For instance, in a study on renal cell carcinoma, Axitinib-d3 showed significant therapeutic effects at a dosage of 1 mg/kg
Metabolic Pathways
Axitinib-d3 is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .
Transport and Distribution
Axitinib-d3, like Axitinib, is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . It is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 hours of oral administration . Axitinib-d3 is eliminated via hepatobiliary excretion with negligible urinary excretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib-d3 involves the incorporation of deuterium atoms into the axitinib molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Axitinib-d3 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the axitinib molecule.
Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.
化学反应分析
Types of Reactions
Axitinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives of Axitinib-d3.
相似化合物的比较
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Axitinib-d3
Axitinib-d3 is unique due to its deuterium content, which enhances its pharmacokinetic properties. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs. Additionally, Axitinib-d3’s selective inhibition of VEGFRs makes it a potent anti-angiogenic agent with significant therapeutic potential.
生物活性
Axitinib-d3 is a deuterated form of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its anti-angiogenic properties and ability to inhibit tumor growth. This article explores the biological activity of axitinib-d3, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.
Axitinib-d3 primarily functions by inhibiting the VEGFR signaling pathway, which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. By blocking these receptors, axitinib-d3 disrupts the blood supply to tumors, thereby inhibiting their growth and metastasis. The inhibition of VEGFR also leads to decreased phosphorylation of downstream signaling molecules such as AKT and ERK, which are involved in cell proliferation and survival.
In Vitro Studies
Numerous studies have demonstrated the efficacy of axitinib-d3 in various cancer cell lines. For instance, a study on endometrial cancer (EOC) cells showed that axitinib significantly reduced cell viability and induced apoptosis in a dose-dependent manner. Specifically, treatment with axitinib for 24 to 72 hours resulted in a marked decrease in cell survival rates across different EOC cell lines, including A2780 and RMG1 .
In another investigation focusing on medulloblastoma (MB) cells, axitinib-d3 exhibited high selectivity towards tumor cells compared to normal cells. The compound effectively inhibited the growth of MB spheroids and demonstrated significant antitumor activity in xenograft models .
Cell Line | IC50 (µM) | Apoptosis Induction | Effect on Migration |
---|---|---|---|
A2780 | 1.5 | Yes | Yes |
RMG1 | 2.0 | Yes | Yes |
HeyA8 | 4.0 | Yes | Yes |
HeyA8-MDR | >4.0 | No | No |
In Vivo Studies
In vivo experiments further corroborate the effectiveness of axitinib-d3 against tumors. For example, in xenograft models using human lung carcinoid cells (NCI-H720), axitinib was shown to significantly reduce tumor size and inhibit angiogenesis . Additionally, studies involving patient-derived xenograft models have illustrated that axitinib not only suppresses tumor growth but also enhances apoptosis rates among cancer cells .
Case Studies
Several clinical trials have highlighted the therapeutic potential of axitinib-d3:
- Phase II Trial for Advanced Kidney Cancer : In a trial involving 65 patients with advanced kidney cancer who could not undergo surgery, 60% exhibited no disease progression after six months of treatment with axitinib . This underscores the compound's efficacy in managing advanced malignancies.
- Combination Therapy with Immune Checkpoint Inhibitors : Recent studies have indicated that combining axitinib with immune checkpoint inhibitors (ICIs) enhances antitumor activity compared to monotherapy. For instance, the JAVELIN Renal 101 trial reported improved progression-free survival rates when axitinib was administered alongside avelumab compared to sunitinib alone .
Safety Profile
Axitinib-d3 has been associated with manageable side effects. Clinical observations suggest that while it can induce adverse effects typical of VEGFR inhibitors (such as hypertension and fatigue), its overall toxicity profile is considered low compared to other agents used in oncology . Regular monitoring and dose adjustments are recommended to mitigate these effects.
属性
IUPAC Name |
2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-VOTVRPQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。